2-Phenylthiophen-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
183676-85-9 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-phenylthiophen-3-amine |
InChI |
InChI=1S/C10H9NS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H,11H2 |
InChI Key |
CRDIHPHMWBEZEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)N |
Synonyms |
2-phenylthiophen-3-amine |
Origin of Product |
United States |
Synthetic Methodologies and Pathways to 2 Phenylthiophen 3 Amine and Its Core Scaffolds
Classical and Contemporary Approaches to 2-Aminothiophene Synthesis Applicable to Phenylthiophene Structures
The construction of the 2-aminothiophene core, a key structural motif present in 2-phenylthiophen-3-amine, is most prominently achieved through the Gewald reaction. This multicomponent reaction offers a convergent and efficient pathway to polysubstituted 2-aminothiophenes. umich.edu Additionally, other multicomponent reactions, such as the Petasis reaction, provide avenues for the functionalization of the aminothiophene scaffold.
Gewald Reaction and its Mechanistic Variants
The Gewald reaction, first reported in the 1960s, involves the condensation of a carbonyl compound with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization. sciforum.net
The Gewald reaction can be performed as a one-pot synthesis, where all reactants are combined in a single reaction vessel, or as a multi-step procedure where the intermediate Knoevenagel condensation product is isolated before reacting further with sulfur. umich.edu One-pot procedures are often favored for their operational simplicity and efficiency.
For instance, the synthesis of 2-amino-4-phenylthiophene-3-carbonitrile, a close structural analog of the target compound, can be achieved through a one-pot Gewald reaction. This typically involves the reaction of acetophenone (B1666503), malononitrile (B47326), and elemental sulfur in the presence of a base. sciforum.net A two-step modification of this process involves the initial Knoevenagel condensation of acetophenone and malononitrile to form 2-(1-phenylethylidene)malononitrile, which is then subsequently reacted with elemental sulfur in the presence of a base to yield the desired 2-amino-4-phenylthiophene-3-carbonitrile. sciforum.net
A straightforward one-pot, two-step, three-component reaction has been developed for the synthesis of 2-amino-3-arylthiophenes. This method involves the initial DBU-catalyzed Michael addition of arylacetonitriles to chalcones, followed by a DABCO-catalyzed sulfuration and oxidative cyclization to afford the thiophene (B33073) ring. researchgate.net
The choice of catalyst and solvent system plays a crucial role in the outcome of the Gewald reaction, influencing reaction rates and yields. Amine bases are commonly employed as catalysts to facilitate the initial Knoevenagel condensation. thieme-connect.com
Commonly used amine bases include morpholine, diethylamine, and triethylamine. researchgate.net Inorganic bases such as sodium bicarbonate and sodium hydroxide (B78521) have also been utilized. sciforum.net Recent advancements have explored the use of organocatalysts like L-proline and solid-supported catalysts to improve the environmental footprint and reusability of the catalytic system. nih.gov For example, CaO has been reported as an inexpensive and efficient heterogeneous catalyst for the one-pot synthesis of 2-aminothiophenes in ethanol.
Solvent selection is also critical, with polar solvents like ethanol, methanol (B129727), and dimethylformamide (DMF) being frequently used to facilitate the dissolution of reactants and intermediates. researchgate.net Solvent-free conditions, often in conjunction with microwave irradiation or mechanochemistry, have been explored as greener alternatives. researchgate.net The use of ionic liquids as both solvent and catalyst has also been demonstrated to be effective. researchgate.net
Table 1: Catalysts and Solvents in Gewald Synthesis of Phenyl-Substituted Aminothiophenes
| Carbonyl Compound | Activated Nitrile | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Acetophenone | Malononitrile | Ammonium (B1175870) Acetate | Dichloromethane (B109758) | 2-(1-phenylethylidene)malononitrile | sciforum.net |
| 2-(1-phenylethylidene)malononitrile | Elemental Sulfur | Sodium Bicarbonate | Tetrahydrofuran | 2-amino-4-phenylthiophene-3-carbonitrile | sciforum.net |
| Arylacetonitriles | Chalcones | DBU, DABCO | Not Specified | 2-amino-3-arylthiophenes | researchgate.net |
| p-Substituted Acetophenones | Methyl Cyanoacetate (B8463686) | TiCl4, Pyridine (B92270) | Dichloromethane | Ethyl 2-amino-4-(p-substituted)phenylthiophene-3-carboxylate | nih.gov |
The versatility of the Gewald reaction stems from the wide range of carbonyl compounds and activated nitriles that can be employed. umich.edu For the synthesis of phenyl-substituted aminothiophenes, aryl ketones such as acetophenone and its derivatives are common starting materials. nih.govacs.org
The activated nitrile component typically contains an electron-withdrawing group, such as a cyano or ester group, which acidifies the adjacent methylene (B1212753) protons, facilitating the initial condensation reaction. wikipedia.org Malononitrile and ethyl cyanoacetate are frequently used reactants. sciforum.netnih.gov Elemental sulfur is the most common sulfur source, although other sulfur-containing reagents can also be utilized. umich.edu
Multicomponent Reaction Strategies
Beyond the classical Gewald reaction, other multicomponent strategies have been developed for the synthesis and functionalization of aminothiophenes.
The Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid, offers a powerful tool for the synthesis of highly functionalized amines. organic-chemistry.org This reaction can be applied to aminothiophene derivatives, where the 2-amino group serves as the amine component. nih.gov
For instance, 2-aminothiophene-3-carboxamides, readily prepared via the Gewald reaction, can undergo a three-component Petasis reaction with a carbonyl compound (e.g., glyoxylic acid) and a boronic acid (e.g., phenylboronic acid). nih.gov This reaction allows for the introduction of a phenyl group and other functionalities onto the amino group of the thiophene ring. The reaction is often facilitated by solvents like hexafluoroisopropanol (HFIP) which can promote the formation of the iminium intermediate. nih.gov The scope of the Petasis reaction is broad, tolerating a range of boronic acids and some aldehydes. nih.gov
Cross-Coupling Methodologies for Phenyl Thiophene Ring Construction
Directed Synthetic Routes for Amination at the Thiophene 3-Position
Introducing an amino group specifically at the 3-position of the thiophene ring presents a synthetic challenge, as the synthesis of 3-aminothiophenes is generally less straightforward than that of 2-aminothiophenes. researchgate.netnih.gov Direct amination of a pre-formed 2-phenylthiophene (B1362552) core is one approach. Another strategy involves constructing the thiophene ring with the amino group already in the desired position.
One potential route involves the Thorpe-Ziegler cyclization, which is a key strategy for synthesizing 3-aminothiophenes but often requires the synthesis of specific precursors. nih.gov Another approach could involve the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol, which has been shown to produce 3-nitrothiophen-2-amines. beilstein-journals.org Subsequent reduction of the nitro group would yield the corresponding 3-aminothiophene. The regioselectivity of such reactions is a critical factor. researchgate.net
The Fiesselmann thiophene synthesis offers a pathway to construct substituted thiophenes, including those with functional groups that can be converted to an amine. nih.gov For instance, the condensation of aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate can yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, which could potentially be converted to the desired 3-amino derivative through a series of functional group transformations. nih.gov
Atom-Economical and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are environmentally benign and efficient. nih.gov Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry, focusing on maximizing the incorporation of all materials used in the synthesis into the final product. nih.gov
Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. nih.gov The Gewald synthesis of 2-aminothiophenes is a classic example of an MCR. derpharmachemica.com Exploring MCRs that could lead to the this compound scaffold would be a significant step towards a more sustainable synthesis. For instance, a three-component reaction involving an alkyne, elemental sulfur, and an amine can provide an atom-economical route to thioamides, which are valuable intermediates. organic-chemistry.org
The use of greener solvents, such as water or biodegradable solvents like n-butanol, is another important aspect of green chemistry. semanticscholar.orgunito.it Palladium-catalyzed direct C-H arylation of thiophenes has been successfully performed in water, offering a more sustainable alternative to traditional cross-coupling reactions that often use volatile organic solvents. unito.it The development of catalyst systems that can operate efficiently in aqueous media is an active area of research. amanote.com
Optimization of Reaction Conditions for Enhanced Yields and Regioselectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, as well as for ensuring regioselectivity in reactions where multiple isomers can be formed. researchgate.net
For the Suzuki-Miyaura coupling, key parameters to optimize include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine (B1218219) ligand can significantly impact catalytic activity and stability. nih.govresearchgate.net
Base: The strength and solubility of the base (e.g., Na₂CO₃, K₂CO₃, Ba(OH)₂) are critical for the transmetalation step. nih.govresearchgate.net
Solvent: The solvent system affects the solubility of reactants and the catalyst, and can influence the reaction rate. Biphasic systems or aqueous media are often explored for their practical and environmental benefits. semanticscholar.org
Temperature: The reaction temperature influences the reaction rate and can affect the stability of the catalyst and reactants.
In the context of thiophene ring formation via condensation reactions, optimization involves:
Catalyst: For Knoevenagel-type condensations, the choice of a weak base catalyst, such as piperidine (B6355638) or an inorganic base, is important to avoid self-condensation of the carbonyl compound. wikipedia.orgresearchgate.net
Solvent: The solvent can influence the equilibrium of the condensation step and the subsequent cyclization.
Stoichiometry: The molar ratios of the reactants must be carefully controlled to favor the formation of the desired product and minimize side reactions.
The following table provides examples of how reaction conditions can be optimized for specific transformations relevant to the synthesis of substituted thiophenes.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Conditions | Outcome | Reference |
| Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine | Ethanol | - | Formation of enone | wikipedia.org |
| Suzuki-Miyaura Coupling | (Hetero)aryl chlorides, Thiophene-boronic acids | Pd catalyst | Aqueous n-butanol | - | Near quantitative yield | semanticscholar.org |
| Direct C-H Arylation | Thiophene derivatives, Aryl bromides | PdCl₂, Tris(o-methoxyphenyl)phosphine, PivOH | Water | 110 °C, 4h | Full conversion | unito.it |
| Gewald Reaction | Ketone, Malononitrile, Sulfur | Inorganic base | THF/Water | - | Suppresses byproduct formation | researchgate.net |
Reactivity and Mechanistic Investigations of 2 Phenylthiophen 3 Amine
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of the amine group in 2-phenylthiophen-3-amine imparts significant nucleophilic character, enabling it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Alkylation Reactions and Formation of N-Substituted Derivatives
The direct N-alkylation of 2-aminothiophenes has been historically challenging to achieve under mild conditions, often requiring harsh reaction conditions that can lead to side reactions and decomposition. nih.gov The nucleophilicity of the amine can be exploited to form N-substituted derivatives, though overalkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common issue. wikipedia.orgmasterorganicchemistry.com
Recent methodologies have been developed to address these challenges. For instance, the N-alkylation of 2-amino-3-acylthiophenes, a class of compounds structurally related to this compound, has been successfully accomplished under mild conditions. This method utilizes a combination of caesium carbonate as a base and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) to facilitate the reaction. nih.gov This approach provides a pathway to synthesize a range of N-alkylated 2-aminothiophene derivatives, which are important intermediates for various therapeutic agents. nih.gov
The reaction proceeds via the deprotonation of the amine by the caesium carbonate, followed by nucleophilic attack of the resulting anion on an alkyl halide. The presence of tetrabutylammonium iodide is believed to enhance the reaction rate through in-situ formation of a more reactive alkyl iodide.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| 2-Carbamoylamino-3-acylthiophene | Alkyl Halide | Cs2CO3, TBAI, DMF | N-Alkyl-2-amino-3-acylthiophene | nih.gov |
| 2-Acylamino-3-acylthiophene | Alkyl Halide | Cs2CO3, TBAI, DMF | N-Alkyl-2-acylamino-3-acylthiophene | nih.gov |
Condensation Reactions with Carbonyl Compounds for Imine and Heterocycle Formation
The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical factor, with the reaction rate being optimal around a pH of 5. libretexts.org
These condensation reactions are not only important for the formation of imines but also serve as a key step in the synthesis of various heterocyclic systems. For example, 2-aminothiophenes are valuable precursors for the synthesis of thienopyrimidines, a class of compounds with diverse biological activities. ekb.egsemanticscholar.org The reaction of a 2-aminothiophene with an isocyanate or isothiocyanate leads to the formation of a urea (B33335) or thiourea (B124793) derivative, which can then undergo intramolecular cyclization to yield a thieno[2,3-d]pyrimidinone. ekb.eg
Similarly, three-component condensation reactions involving a 2-aminothiophene derivative, an aldehyde, and a compound with an active methylene (B1212753) group, such as Meldrum's acid, can lead to the formation of more complex heterocyclic structures like 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones. researchgate.net
| 2-Aminothiophene Derivative | Carbonyl Compound/Reagent | Product Type | Reference |
| 2-Amino-3-ethoxycarbonylthiophenes | Isothiocyanates | Thienylthiourea, Thieno[2,3-d]pyrimidinone | nih.gov |
| 2-Amino-3-ethoxycarbonylthiophenes | Isocyanates | Ureidothiophene, Thieno[2,3-d]pyrimidinone | ekb.eg |
| 2-Aminothiophene | Aldehydes and Meldrum's acid | 4,7-Dihydro-5H-thieno[2,3-b]pyridin-6-one | researchgate.net |
Formation of Urea and Amide Derivatives
The nucleophilic amine group of this compound can react with isocyanates to form urea derivatives. This reaction is a common method for the synthesis of both symmetrical and unsymmetrical ureas and is widely used in medicinal chemistry. nih.gov The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) can be used to generate an isocyanate in situ, which then reacts with another amine to form the urea. nih.gov
Amide derivatives of this compound can be synthesized through the reaction of the amine with carboxylic acid derivatives, such as acid chlorides or anhydrides. These reactions are fundamental in organic synthesis and provide access to a wide range of functionalized molecules. For example, the synthesis of pyrazole-thiophene-based amide derivatives has been reported, highlighting the utility of this reaction in creating complex molecular architectures. mdpi.com
| Amine | Reagent | Product | Reference |
| Aryl Amine | Aryl Isocyanate | Aryl Urea | asianpubs.org |
| Amine | Phosgene/Triphosgene | Isocyanate intermediate, then Urea | nih.gov |
| 5-Bromothiophene carboxylic acid | Substituted Pyrazole Amine | Pyrazole-thiophene-based amide | mdpi.com |
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring in this compound is electron-rich and susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is significantly influenced by the activating effect of the amine group.
Site-Selectivity Governed by Activating Groups (e.g., Amine +M Effect)
The amine group at the 3-position of the thiophene ring is a powerful activating group due to its positive mesomeric (+M) or resonance effect. The lone pair of electrons on the nitrogen atom can be delocalized into the thiophene ring, increasing the electron density at the ortho and para positions relative to the amine group. In the case of 3-aminothiophene, the positions ortho (C2 and C4) and para (C5) to the amine group are activated.
However, in this compound, the C2 position is already substituted with a phenyl group. Therefore, electrophilic attack is directed towards the C4 and C5 positions. The +M effect of the amino group strongly enhances the nucleophilicity of these positions, making them preferential sites for electrophilic attack. nih.govmdpi.com This directing effect is a key principle in predicting the outcome of electrophilic substitution reactions on substituted aromatic and heteroaromatic rings. pearson.comyoutube.com
Hydroxyalkylation Reactions (e.g., with α-Trifluoromethyl Ketones)
A notable example of electrophilic aromatic substitution on an aminothiophene is the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones. nih.govmdpi.com Although the substrate in this study is an isomer of the title compound, the principles of reactivity are highly relevant. The reaction proceeds under catalyst-free conditions and demonstrates excellent site-selectivity, with the electrophilic attack occurring exclusively at the C3 position, which is ortho to the activating amino group. nih.govmdpi.com
This reactivity is attributed to the enhanced nucleophilicity of the C3 carbon due to the +M effect of the amine group. nih.gov The reaction with α-trifluoromethyl ketones is particularly interesting as the trifluoromethyl group is a valuable moiety in medicinal chemistry. nih.gov The reaction proceeds smoothly in good to excellent yields, providing a direct and atom-economical method for the synthesis of trifluoromethyl-substituted 2-aminothiophene derivatives. nih.gov
| Substrate | Electrophile | Conditions | Product | Yield | Reference |
| 5-Phenylthiophen-2-amine | Various α-Trifluoromethyl Ketones | Toluene, reflux, 2-5 h | 3-(Hydroxyalkyl)-5-phenylthiophen-2-amine derivatives | 69-93% | nih.gov |
This catalyst-free approach is a significant advancement, as Friedel-Crafts type hydroxyalkylation reactions on heterocycles often require a Lewis acid catalyst. nih.govmdpi.com Furthermore, the unprotected amine group does not interfere with the reaction by forming an imine with the ketone, highlighting the chemoselectivity of this transformation. nih.govmdpi.com
Influence of Substituents on Ring Activation and Directivity
The reactivity of the this compound molecule in electrophilic substitution reactions is dictated by the combined electronic effects of the amino (-NH₂) group and the phenyl (-C₆H₅) group on the thiophene ring. The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. The phenyl group's effect is more complex, exhibiting both an electron-withdrawing inductive effect and a potential electron-donating or -withdrawing resonance effect.
Collectively, these substituents activate the thiophene ring, particularly at the C5 position, which is para to the strongly activating amino group and conjugated with the phenyl group. The C4 position is also activated, being ortho to the amino group. Therefore, electrophilic attack is predicted to occur preferentially at the C5 position, followed by the C4 position.
| Substituent | Position on Thiophene Ring | Electronic Effect | Influence on Ring | Directing Effect |
|---|---|---|---|---|
| Amino (-NH₂) | C3 | +R >> -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para-Directing (to C4 and C5) |
| Phenyl (-C₆H₅) | C2 | -I, +/-R (Weak Resonance Effect) | Weakly Activating/Deactivating | Ortho, Para-Directing (to C3 and C5 of Thiophene) |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is characterized by the ease of oxidation of both the amino group and the electron-rich thiophene ring.
Electrochemical Oxidation and Dimerization Mechanisms (e.g., ECE Mechanism)
The electrochemical oxidation of aromatic amines and thiophenes typically proceeds via the formation of a radical cation. nih.govscispace.com In the case of this compound, the initial step is a one-electron oxidation at the anode to generate a radical cation. This species is highly reactive and can undergo subsequent chemical reactions, often leading to dimerization.
The process can be described by an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism:
E (Electron Transfer): The parent molecule loses an electron at the electrode surface to form a radical cation.
C (Chemical Reaction): The highly reactive radical cation couples with another radical cation or a neutral molecule. This is typically a head-to-tail coupling, for instance, at the C5 position of the thiophene ring or the para position of the phenyl ring, to form a dimeric species. A deprotonation step usually follows this coupling.
E (Electron Transfer): The resulting neutral dimer is often easier to oxidize than the original monomer. It subsequently undergoes another electron transfer at the same potential to form a dimeric radical cation, which can then react further.
This sequence of events leads to the formation of dimers and, under appropriate conditions, larger oligomers.
| Step | Process | Description |
|---|---|---|
| E₁ | Initial Oxidation | This compound → [this compound]•⁺ + e⁻ |
| C | Coupling & Deprotonation | 2 [this compound]•⁺ → Dimer + 2H⁺ |
| E₂ | Dimer Oxidation | Dimer → [Dimer]•⁺ + e⁻ |
Controlled Potential Electrolysis Leading to Oligomeric and Polymeric Structures
Controlled potential electrolysis is a technique used to perform bulk oxidation at a fixed potential, typically set at or slightly above the initial oxidation peak of the monomer. researchgate.net When this technique is applied to a solution of this compound, the continuous generation of radical cations at the electrode surface facilitates ongoing polymerization. winona.edudtic.mil
The radical cations couple to form dimers, which are then re-oxidized to their respective radical cations. These can then couple with other monomeric or oligomeric radical cations. This process repeats, leading to the growth of oligomeric and ultimately polymeric chains on the electrode surface. acs.org The resulting polymer, poly(this compound), is a conducting polymer whose properties are influenced by factors such as the solvent, electrolyte, and the applied potential. researchgate.net
General Oxidation Pathways to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. This transformation typically requires chemical oxidants, as direct electrochemical oxidation often leads to polymerization. The oxidation occurs in a stepwise manner. acs.orgacs.orgnih.gov
Oxidation to Sulfoxide (B87167): Using a mild oxidizing agent, such as one equivalent of a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a catalyst like methyltrioxorhenium(VII) (MTO), the sulfur atom is oxidized to a sulfoxide, yielding this compound S-oxide. acs.orgdicp.ac.cn The presence of the electron-donating amino group makes the thiophene ring electron-rich, which generally facilitates this first oxidation step. nih.gov
Oxidation to Sulfone: With a stronger oxidizing agent or an excess of the oxidant, the sulfoxide can be further oxidized to a sulfone, resulting in this compound S,S-dioxide. dicp.ac.cnutexas.edu The conversion of the sulfoxide to the sulfone is often slower because the sulfoxide group is electron-withdrawing, making the sulfur atom less nucleophilic. nih.gov
| Product | Typical Reagents | Conditions |
|---|---|---|
| Thiophene S-oxide (Sulfoxide) | m-CPBA (1 equiv.), H₂O₂/MTO | Controlled, mild conditions |
| Thiophene S,S-dioxide (Sulfone) | m-CPBA (>2 equiv.), H₂O₂/catalyst | Harsher conditions, excess oxidant |
Reduction Reactions and Transformations of Functional Groups
Reduction reactions involving this compound can target the thiophene ring. The aromaticity of the thiophene ring makes it relatively resistant to reduction, requiring potent conditions such as catalytic hydrogenation.
Using catalysts like palladium, platinum, or nickel under hydrogen pressure, the thiophene ring can be fully saturated to yield the corresponding 2-phenyltetrahydrothiophen-3-amine. rsc.orgacs.org A more drastic reduction, particularly with Raney Nickel, can lead to reductive desulfurization, cleaving the carbon-sulfur bonds and removing the sulfur atom entirely to yield an open-chain amine. osi.lv
Functional Group Interconversions and Derivatization Strategies
The chemical reactivity of this compound is largely dictated by the nucleophilic character of the 3-amino group and the electronic properties of the thiophene ring, which is influenced by both the amino and the C2-phenyl substituents. The lone pair of electrons on the nitrogen atom can readily participate in reactions with a wide range of electrophiles, making the amino group a versatile handle for functional group interconversions and the synthesis of more complex derivatives. Key derivatization strategies focus on acylation, sulfonylation, and cyclocondensation reactions to build fused heterocyclic systems.
N-Acylation and N-Sulfonylation
The primary amino group of this compound is readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding N-(2-phenylthiophen-3-yl)amides. This transformation is a common strategy to introduce a variety of functional groups and modify the electronic and physical properties of the parent amine. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonylated derivatives. This reaction is analogous to acylation and results in the formation of stable sulfonamides. These derivatization reactions are fundamental for creating precursors for more complex molecular scaffolds. For instance, the acylation of related aminothieno[3,2-d]pyrimidine systems has been demonstrated as a robust synthetic route. researchgate.net The reaction of N-benzylthieno[3,2-d]pyrimidin-2-amine with various acyl chlorides in dichloromethane (B109758) (DCM) with pyridine highlights the reactivity of such amino groups. researchgate.net
Table 1: Examples of N-Acylation and N-Sulfonylation Reactions
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, DCM, 0 °C to r.t. | N-(2-phenylthiophen-3-yl)acetamide |
| Benzoyl chloride | Pyridine, DCM, 0 °C to r.t. | N-(2-phenylthiophen-3-yl)benzamide |
| 4-Methylbenzoyl chloride | Pyridine, DCM, 0 °C to r.t. | N-(4-methylbenzoyl)-N-(2-phenylthiophen-3-yl)amine |
| Benzenesulfonyl chloride | Triethylamine, DCM, r.t. | N-(2-phenylthiophen-3-yl)benzenesulfonamide |
| Tosyl chloride | Pyridine, DCM, r.t. | N-(2-phenylthiophen-3-yl)-4-methylbenzenesulfonamide |
Cyclocondensation for the Synthesis of Fused Heterocycles
A significant derivatization strategy for aminothiophenes involves their use as synthons for the construction of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. researchgate.net These bicyclic structures are of considerable interest in medicinal chemistry. semanticscholar.org The 3-amino group of this compound can act as a binucleophile in condensation reactions with reagents containing two electrophilic centers, leading to the formation of a new pyrimidine (B1678525) ring fused to the thiophene core.
Common strategies include:
Reaction with Formic Acid: Heating this compound with formic acid can lead to the formation of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold. ekb.eg The reaction involves initial N-formylation followed by intramolecular cyclization.
Reaction with Isothiocyanates: The amino group can react with isothiocyanates to form a thiourea derivative. This intermediate can then undergo cyclization to produce 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one derivatives. Studies on related methyl 3-aminothiophene-2-carboxylates show that reaction with an isothiocyanate intermediate, followed by condensation with primary amines, smoothly affords thieno[3,2-d]pyrimidines. researchgate.net
Reaction with Chloroformamidine (B3279071): Condensation with reagents like chloroformamidine hydrochloride can be employed to construct the pyrimidine ring, leading to thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives. researchgate.net
These cyclocondensation reactions provide a powerful route to expand the molecular complexity and explore the chemical space around the 2-phenylthiophene (B1362552) core.
Table 2: Cyclocondensation Strategies for Thieno[3,2-d]pyrimidine Synthesis
| Reagent | Intermediate/Reaction Type | Resulting Fused Heterocycle |
|---|---|---|
| Formic Acid | N-Formylation and cyclization | 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one |
| Methyl isothiocyanate | Thiourea formation and cyclization | 3-Methyl-2-phenyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2-thione |
| Thiophosgene | Isothiocyanate formation followed by amine condensation | Substituted 2-aminothieno[3,2-d]pyrimidines |
| Urea | Thermal condensation | 2-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Derivatives, Analogues, and Structural Modifications of 2 Phenylthiophen 3 Amine
Systematic Variation of Substitution Patterns on the Thiophene (B33073) Ring (C-2, C-3, C-4, C-5)
Systematic investigations into tetraphenylethylene (B103901) (TPE)–thiophene derivatives have shown that the position and number of substituents critically modulate photophysical properties like photoluminescence quantum yields (PLQYs). For instance, an ortho-monosubstituted isomer exhibited a significantly higher PLQY compared to its meta-monosubstituted counterpart, demonstrating the profound impact of regiochemistry. nih.gov Increasing the number of bulky substituents does not always enhance desired properties and can sometimes have the opposite effect. nih.gov
Table 1: Influence of Thiophene Ring Substitution
| Position | Substituent Type | General Effect |
| C-4 | Electron-withdrawing (e.g., -CN, -COOR) | Enhances acidity of N-H, modifies reactivity in cyclization reactions. |
| C-4 | Electron-donating (e.g., alkyl) | Increases electron density of the ring, influences orientation of further substitutions. |
| C-5 | Halogens (e.g., -Br, -Cl) | Provides a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl groups. |
| C-5 | Acyl groups (e.g., -COR) | Acts as a precursor for the synthesis of more complex fused ring systems. |
Modifications of the Phenyl Substituent and its Electronic/Steric Influence
Alterations to the phenyl group at the C-2 position offer a strategic approach to fine-tuning the electronic and steric characteristics of the entire molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can have a cascading effect on the reactivity of both the thiophene ring and the amine function.
Electronic Effects : The electronic nature of substituents on the phenyl ring can influence the reactivity of imidoylnitrenes derived from related structures. More electron-withdrawing groups on the phenyl ring can increase the reactivity of the nitrene. researchgate.net This principle suggests that substituents on the phenyl ring of 2-phenylthiophen-3-amine can similarly modulate the nucleophilicity of the amine and the electron density of the thiophene core.
Steric Effects : Bulky substituents on the phenyl ring, particularly at the ortho positions, can induce significant steric hindrance. This can influence the conformation of the molecule by restricting the rotation around the C-2-phenyl bond, which in turn can affect its interaction with other molecules or its packing in the solid state.
N-Substitution of the Amine Group and its Impact on Reactivity and Structure
The primary amine group at the C-3 position is a key site for chemical modification. N-substitution, through reactions like alkylation or acylation, transforms the primary amine into a secondary or tertiary amine, or an amide, respectively. s3waas.gov.inmsu.edu These transformations have a profound impact on the molecule's properties.
The reactivity of the amine nitrogen is dictated by the availability of its lone pair of electrons. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to ammonia. s3waas.gov.inchemrevise.org Consequently, N-alkylated derivatives of this compound are generally more basic and more nucleophilic than the parent compound.
Conversely, acylation introduces an electron-withdrawing acyl group, which delocalizes the nitrogen lone pair through resonance. This significantly reduces the basicity and nucleophilicity of the nitrogen atom. uoanbar.edu.iq
Table 2: Impact of N-Substitution on Amine Properties
| N-Substituent | Class | Effect on Basicity | Effect on Nucleophilicity |
| -H | Primary Amine | Baseline | Baseline |
| -Alkyl (e.g., -CH₃) | Secondary Amine | Increased | Increased |
| -Aryl (e.g., -Ph) | Secondary Amine | Decreased | Decreased |
| -Acyl (e.g., -COCH₃) | Amide | Significantly Decreased | Significantly Decreased |
A novel method for synthesizing N-substituted 3-nitrothiophen-2-amines has been developed, showcasing the versatility of introducing substituents on the amine group. beilstein-journals.org
Isosteric Replacements of the Thiophene Core (e.g., Pyrazole, Isoxazole Congeners)
Isosteric replacement involves substituting the thiophene ring with other heterocyclic systems that have similar sizes and electronic properties. This strategy is often employed in medicinal chemistry to explore new chemical space and improve pharmacological properties. For this compound, common isosteres for the thiophene ring include other five-membered heterocycles like pyrazole, isoxazole, and thiazole.
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety
The ortho-disposed amino and phenyl groups on the thiophene ring make this compound an ideal precursor for the synthesis of various fused heterocyclic systems.
Thienopyrimidines are a prominent class of fused heterocycles synthesized from 2-aminothiophene derivatives. ekb.eg The reaction of 2-aminothiophene-3-carboxylates or 2-amino-3-cyanothiophenes with various one-carbon reagents is a common strategy. nih.govmdpi.comnih.gov
For example, 2-amino-3-ethoxycarbonylthiophene derivatives can react with reagents like formamide, isothiocyanates, or isocyanates to construct the pyrimidine (B1678525) ring, leading to the formation of thieno[2,3-d]pyrimidinones. ekb.egnih.gov The reaction with isothiocyanates typically proceeds through an intermediate thienylthiourea, which then undergoes base-catalyzed cyclization. ekb.eg
Common cyclization reagents for thienopyrimidine synthesis:
Formamide
Aryl or Alkyl Isothiocyanates
Ethyl Chloroformate
Triethyl Orthoformate nih.govmdpi.com
The amine group of 2-aminothiophene derivatives can be converted into a tetrazole ring. sciforum.net A common method involves the reaction of a primary amine with triethyl orthoformate and sodium azide. nih.govresearchgate.net For 2-aminothiophenes that also contain a cyano group at the C-3 position, the reaction can be directed to form a tetrazole fused to the thiophene ring. sciforum.net The synthesis of tetrazole-thiophene hybrids has been reported, where a tetrazole moiety is linked to the thiophene core. nih.gov
This conversion is significant as the tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering similar acidity but different metabolic stability. nih.govosi.lv
Pyridazine (B1198779) and Pyridine (B92270) Derivatives
The inherent reactivity of the ortho-amino carbonyl functionality (or its synthetic equivalent) in this compound and its precursors allows for its effective use in the construction of fused pyridine and pyridazine ring systems. These annulation strategies typically involve condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form thieno[3,2-b]pyridine (B153574) cores, which are structural analogues of quinolines.
One of the most prominent methods for synthesizing these fused pyridines is the Friedländer annulation. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or 1,3-diketone, typically under acidic or basic catalysis. wikipedia.orgjk-sci.comorganic-chemistry.orgalfa-chemistry.com For derivatives of this compound, this approach leads directly to the formation of highly substituted thieno[3,2-b]pyridines. The general mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final aromatic heterocyclic system. wikipedia.org
The versatility of the Friedländer synthesis and related cyclocondensation reactions allows for the introduction of a wide variety of substituents onto the newly formed pyridine ring, depending on the choice of the dicarbonyl component. This modularity is crucial for tuning the electronic and steric properties of the resulting fused heterocycles.
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Catalyst/Conditions | Product Type | Ref. |
| This compound derivative | Ethyl acetoacetate | Acid (e.g., p-TsOH) or Base | 4-Methyl-thieno[3,2-b]pyridine-2-carboxylate | nih.govjk-sci.com |
| This compound derivative | Acetylacetone | Acid or Base | 2,4-Dimethyl-thieno[3,2-b]pyridine | wikipedia.org |
| This compound derivative | Cyclohexanone | POCl₃, Reflux | Tetrahydrothieno[3,2-b]quinoline | researchgate.net |
While direct synthesis of pyridazine derivatives from this compound is less commonly documented, related 3-aminothiophenes can be utilized to build fused pyridazine and pyrimidine systems. For instance, 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile serves as a precursor for thieno[2,3-d]pyrimidine (B153573) derivatives through reactions with isothiocyanates, which can be further modified to introduce other heterocyclic rings. ekb.eg
Other Annulated Systems and Multicyclic Frameworks
The strategic positioning of the amino group in this compound facilitates its use as a building block for a variety of other annulated and multicyclic frameworks beyond simple pyridines. Cyclocondensation reactions can be employed to fuse thiazole, pyrimidine, and quinoline (B57606) rings onto the thiophene core, leading to complex heterocyclic systems with diverse chemical properties.
Thieno[3,2-b]quinolines: A significant application of 3-aminothiophene derivatives is in the synthesis of thieno[3,2-b]quinolines. These compounds are constructed by reacting a 3-aminothiophene-2-carboxylate with a cyclic ketone, such as cyclohexanone, under dehydrating conditions (e.g., using phosphorus oxychloride). This reaction proceeds via an initial amide formation followed by an intramolecular cyclization and aromatization, yielding the fused tricyclic system. researchgate.net This method provides a direct route to compounds that are isosteric with acridine, a well-known heterocyclic scaffold.
Thieno[3,2-d] wikipedia.orgresearchgate.netthiazoles: Starting from 5-aryl-3-aminothiophene-2-carboxylic acids, it is possible to synthesize 5-arylthieno[3,2-d] wikipedia.orgresearchgate.netthiazol-2-amine derivatives. This transformation highlights the versatility of the aminothiophene scaffold in constructing different fused heterocyclic systems. researchgate.net
Thieno[2,3-d]pyrimidines: The reaction of 2-aminothiophene-3-carbonitriles with various reagents can lead to the formation of thieno[2,3-d]pyrimidines. These bicyclic systems are of interest due to their structural similarity to purines. sciforum.netsemanticscholar.org For example, reaction with isothiocyanates or formic acid can initiate cyclization to form the fused pyrimidine ring. ekb.eg
| Starting Material | Reagent(s) | Resulting Fused System | Ref. |
| 3-Aminothiophene-2-carboxylic acid | Cyclohexanone, POCl₃ | 9-Chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline | researchgate.net |
| 5-Aryl-3-aminothiophene-2-carboxylic acid | - | 5-Arylthieno[3,2-d] wikipedia.orgresearchgate.netthiazol-2-amine | researchgate.net |
| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | Thieno[2,3-d]pyrimidine | ekb.eg |
| 3-Cyanopyridin-2-thiol | Halo-α-carbonyl compounds | Thieno[2,3-b]pyridine | nih.gov |
Oligomerization and Polymerization of this compound and its Derivatives
Polythiophenes are a major class of conducting polymers valued for their electronic and optical properties. wikipedia.org The polymerization of this compound and related 3-aminothiophenes can be achieved through electrochemical or chemical oxidative methods, yielding polymers with properties influenced by the presence of the amino and phenyl substituents. researchgate.netdtic.mil
The polymerization typically proceeds through the coupling of radical cations at the 2- and 5-positions of the thiophene ring. wikipedia.org The presence of a substituent at the 3-position, such as an amino group, significantly affects the monomer's oxidation potential, the polymer's structure (regioregularity), and its final properties. wikipedia.orgnih.gov
Electrochemical Polymerization: Electrochemical polymerization is a common method for producing thin, uniform films of polythiophene derivatives directly onto an electrode surface. winona.edu The process involves the anodic oxidation of the monomer in a suitable electrolyte solution. For 3-substituted thiophenes, the oxidation potential required for polymerization is a key parameter. researchgate.netdtic.mil The amino group, being electron-donating, is expected to lower the oxidation potential of this compound compared to unsubstituted thiophene, potentially facilitating the polymerization process. The resulting polymer, poly(this compound), can be repeatedly doped and dedoped (oxidized and reduced), leading to changes in its conductivity and optical properties (electrochromism).
Chemical Oxidative Polymerization: Chemical polymerization is often achieved using strong oxidizing agents like iron(III) chloride (FeCl₃) in an organic solvent. google.comresearchgate.net This method allows for the bulk synthesis of the polymer. The oxidant initiates the formation of radical cations from the monomer, which then couple to form the polymer chain. The properties of the resulting polymer, such as molecular weight and solubility, are influenced by reaction conditions like temperature, monomer concentration, and the oxidant-to-monomer ratio.
The properties of poly(this compound) are determined by several factors. The phenyl group at the 2-position can induce steric hindrance, potentially affecting the planarity and conjugation length of the polymer backbone. The amino group at the 3-position can serve as a site for further functionalization or influence the polymer's interaction with its environment, such as its response to pH. The combination of these substituents can lead to materials with unique electronic, optical, and sensory capabilities. nih.govmdpi.com
| Polymerization Method | Key Parameters/Reagents | Expected Polymer Properties | Ref. |
| Electrochemical Polymerization | Monomer concentration, electrolyte, applied potential range, scan rate | Conductive thin film, electrochromic behavior, surface morphology dependent on conditions | researchgate.netdtic.milwinona.edu |
| Chemical Oxidative Polymerization | Oxidant (e.g., FeCl₃), solvent, temperature | Bulk powder, potentially soluble depending on substituents, moderate thermal stability | google.comresearchgate.netresearchgate.net |
Computational and Theoretical Investigations of 2 Phenylthiophen 3 Amine
Quantum Chemical Methodologies Applied to 2-Phenylthiophen-3-amine Systems
A range of computational methods is employed to study systems involving this compound, from ground-state properties to electronically excited states.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground-state properties of thiophene-based systems. rdd.edu.iq This method is favored for its balance of computational cost and accuracy. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms.
Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G** or 6-311G(d,p) to perform these geometry optimizations. rdd.edu.iqmdpi.commdpi.com These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT is used to compute a variety of electronic properties, such as ionization potentials and electron affinities, which are crucial for understanding the molecule's reactivity and electronic behavior. mdpi.commdpi.com For instance, studies on related aminothiophenol compounds adsorbed on metal surfaces have used DFT to model the molecule's structure and vibrational modes. researchgate.net
Table 1: Common DFT Functionals and Basis Sets for Thiophene (B33073) Derivatives
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| DFT | B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties mdpi.com |
| DFT | B3LYP | cc-pVQZ | Reactivity Analysis, Thermodynamic Descriptors mdpi.com |
To explore the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org TD-DFT calculations are essential for predicting the electronic absorption spectra (like UV-Vis spectra) of molecules such as this compound. rsc.orgrsc.org The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without a change in molecular geometry.
These calculated excitation energies and their corresponding oscillator strengths can be used to simulate the absorption spectrum, providing insights into the molecule's color and photophysical behavior. rsc.org However, it is important to note that the accuracy of TD-DFT can be problematic for certain thiophene-based compounds. Studies have shown that TD-DFT can sometimes incorrectly order the electronic states or provide poor distributions of oscillator strengths for thiophenes compared to more accurate wavefunction-based methods. acs.org Therefore, careful validation and benchmarking are often necessary when applying TD-DFT to this class of molecules.
Post-Hartree-Fock methods are a class of ab initio quantum chemistry methods that improve upon the foundational Hartree-Fock (HF) theory by more accurately accounting for electron correlation—the interaction between electrons. ststephens.net.inwikipedia.org These methods, while computationally more expensive than DFT, generally offer higher accuracy. wikipedia.org
Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (e.g., CCSD). ststephens.net.inwikipedia.org Due to their high computational demand, these methods are often not feasible for routine calculations on larger molecules. Instead, they play a crucial role as "gold standard" benchmarks. researchgate.net For systems like this compound, MP2 or CCSD calculations on the molecule or its simplified analogs can be performed to obtain highly accurate energies or properties. These benchmark results are then used to validate the accuracy of more cost-effective methods like DFT and to help choose the most appropriate functional and basis set for the system under study. researchgate.net
Electronic Structure Analysis and Molecular Orbitals
Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the this compound molecule and how this distribution influences its chemical properties.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap generally indicates that a molecule is more reactive, more polarizable, and requires less energy to be excited to a higher energy state. nih.gov DFT calculations are routinely used to determine the energies of the HOMO, LUMO, and the resulting energy gap for thiophene derivatives. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data for a Thiophene Derivative
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Lowest energy orbital available to accept electrons |
| HOMO | -6.0 | Highest energy orbital containing electrons |
| Energy Gap (ΔE) | 4.5 | Indicates electronic stability and reactivity |
Note: The values in this table are illustrative for a generic thiophene derivative and not specific experimental or calculated values for this compound.
The distribution of electron density within the this compound molecule is non-uniform due to the different electronegativities of the atoms (C, H, N, S) and resonance effects. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
Analysis of Electronic Transitions and Spectroscopic Signatures from Theoretical Models
Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions and predicting the spectroscopic signatures of molecules like this compound. While specific TD-DFT studies exclusively on this compound are not extensively documented in the provided search results, the principles can be inferred from studies on analogous thiophene-based compounds.
Computational analyses of thiophene derivatives often reveal that the lowest energy electronic transitions are typically π-π* in nature. acs.org For this compound, it is anticipated that the highest occupied molecular orbital (HOMO) would be delocalized across the phenyl and thiophene rings, with significant contribution from the nitrogen atom of the amine group. The lowest unoccupied molecular orbital (LUMO) would also be distributed across the π-conjugated system.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic spectrum. These calculations also provide oscillator strengths, which are indicative of the intensity of the absorption bands. For thiophene-based compounds, it has been shown that TD-DFT can sometimes incorrectly predict the ordering of the lowest π-π* states. acs.org Therefore, careful selection of the functional and basis set is crucial for obtaining accurate results. For instance, studies on other organic molecules have demonstrated that functionals like PBE0 and M06-2X can provide reliable predictions of electronic spectra when benchmarked against experimental data. acs.org
The predicted electronic transitions for this compound would likely involve charge transfer characteristics, given the electron-donating nature of the amino group and the aromatic system. Solvatochromic effects, which are shifts in absorption maxima due to changes in solvent polarity, can also be modeled using computational methods like the Polarizable Continuum Model (PCM) within the TD-DFT framework. These models help in understanding how the electronic transitions are influenced by the surrounding medium.
A hypothetical table of predicted electronic transitions for this compound, based on typical results for similar molecules, is presented below.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | 3.5 - 4.0 | 0.2 - 0.4 | HOMO → LUMO |
| S0 → S2 | 4.0 - 4.5 | 0.1 - 0.3 | HOMO-1 → LUMO |
| S0 → S3 | 4.5 - 5.0 | 0.3 - 0.5 | HOMO → LUMO+1 |
Note: This table is illustrative and not based on direct computational results for this compound.
Reaction Mechanism Elucidation via Computational Modeling
The Gewald reaction is a one-pot multicomponent reaction that involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to investigate the intricate mechanism of this reaction. chemrxiv.orgacs.org The reaction is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile. nih.gov
For the synthesis of a this compound derivative, the reaction would involve a phenyl-substituted carbonyl, a suitable nitrile, and sulfur. The reaction pathway involves several key steps, each with its own transition state. Computational methods can locate these transition states and connect them to the corresponding reactants and products on the potential energy surface.
A comprehensive DFT study on the Gewald reaction mechanism has shown that after the initial condensation, the resulting intermediate reacts with elemental sulfur. chemrxiv.orgacs.org This is followed by a ring-closing step to form the thiophene ring and subsequent aromatization. acs.orgnih.gov The transition states for each of these steps can be located using various computational algorithms, and the imaginary frequency associated with the transition state vector corresponds to the motion along the reaction coordinate.
Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been optimized, their electronic energies can be calculated. From these, thermochemical properties such as enthalpy (ΔH) and Gibbs free energy (ΔG) can be determined by including zero-point vibrational energy, thermal corrections, and entropy contributions. chemguide.co.uklibretexts.orgkhanacademy.org
A representative table of calculated relative Gibbs free energies for a generalized Gewald reaction is provided below.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Knoevenagel Intermediate | -5.0 to -10.0 |
| Sulfur Adduct | -2.0 to +2.0 |
| Cyclized Intermediate | -15.0 to -20.0 |
| 2-Aminothiophene Product | -25.0 to -35.0 |
Note: This table presents typical energy ranges for the Gewald reaction and is not specific to the synthesis of this compound.
Conformational Analysis and Potential Energy Surfaces (e.g., Dihedral Angle Scans)
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenyl and thiophene rings. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to determine the energy barriers for rotation between them.
A dihedral angle scan, also known as a potential energy surface (PES) scan, is a common computational technique for this purpose. In this method, the dihedral angle between the two rings is systematically varied, and at each step, the energy of the molecule is minimized with respect to all other geometrical parameters. The resulting plot of energy versus the dihedral angle provides the potential energy surface for the rotation.
For this compound, the lowest energy conformation is expected to be non-planar, with a certain dihedral angle between the phenyl and thiophene rings. This is due to a balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric hindrance between the ortho-hydrogens of the phenyl ring and the sulfur atom or the amino group on the thiophene ring. The transition states for the rotation would correspond to the planar conformations.
A hypothetical potential energy surface for the rotation around the C-C bond between the phenyl and thiophene rings in this compound is described in the following table.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.0 - 4.0 | Planar (eclipsed) - Transition State |
| 30 - 50 | 0.0 | Non-planar - Minimum Energy |
| 90 | 1.0 - 2.0 | Perpendicular |
| 180 | 1.5 - 3.5 | Planar (anti) - Transition State |
Note: This table is illustrative and represents expected trends for phenyl-substituted thiophenes.
Prediction of Spectroscopic Properties from Computational Models
Computational chemistry provides a reliable means to predict the vibrational spectra (Infrared and Raman) of molecules. cardiff.ac.uk DFT calculations are widely used for this purpose. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. researchgate.net The predicted IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational bands.
For this compound, the vibrational spectrum would exhibit characteristic bands for the N-H stretching and bending modes of the amino group, C-H stretching and bending modes of the aromatic rings, and the ring vibrations of the thiophene and phenyl moieties.
Below is a table of predicted characteristic vibrational frequencies for this compound, based on computational studies of similar molecules. scispace.comiosrjournals.org
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
| ν(N-H) | 3400 - 3500 | Asymmetric and symmetric stretching |
| ν(C-H)aromatic | 3000 - 3100 | Aromatic C-H stretching |
| δ(N-H) | 1600 - 1650 | N-H scissoring |
| ν(C=C)aromatic | 1400 - 1600 | Aromatic ring stretching |
| ν(C-N) | 1250 - 1350 | C-N stretching |
| γ(C-H)aromatic | 700 - 900 | Out-of-plane C-H bending |
Note: The frequency ranges are typical for the specified vibrational modes and are not from direct calculations on this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational studies are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra for compounds like this compound. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can determine the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) nuclei. These predictions are based on the magnetic shielding environment of each nucleus within the molecule's optimized geometry.
For this compound, the predicted chemical shifts are influenced by the electronic effects of its constituent parts: the electron-donating amine group (-NH₂) and the aromatic phenyl and thiophene rings. The amine protons are expected to appear in a broad range, typically between 0.5-5.0 ppm, with their exact position being highly dependent on solvent and concentration due to hydrogen bonding. libretexts.org Protons on the thiophene and phenyl rings are anticipated to resonate in the aromatic region, generally between 6.0 and 9.5 ppm. pdx.edu The carbons directly attached to the nitrogen atom are expected to be deshielded and appear in the 10-65 ppm range in the ¹³C NMR spectrum. libretexts.org
Below is a table of expected NMR chemical shifts based on typical ranges for the functional groups present in the molecule. libretexts.orgorgchemboulder.comlibretexts.org
| Nucleus Type | Functional Group | Expected Chemical Shift (δ) in ppm |
| ¹H | Amine (R-NH₂) | 0.5 - 5.0 |
| ¹H | Aromatic (Ar-H) | 6.0 - 8.5 |
| ¹³C | Carbon attached to Nitrogen (C-N) | 10 - 65 |
| ¹³C | Aromatic Carbon (Ar-C) | 100 - 150 |
UV-Vis Absorption Spectra
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic absorption spectra of this compound. These calculations help identify the key electronic transitions, such as π → π* and n → π*, and their corresponding absorption wavelengths (λ_max).
The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, which are attributed to π → π* transitions within the conjugated system formed by the phenyl and thiophene rings. The presence of the amine group, with its lone pair of electrons on the nitrogen atom, interacts with the π-electron system of the aromatic rings. libretexts.org This interaction typically leads to a red shift (a shift to a longer wavelength) of the absorption bands compared to unsubstituted thiophene or benzene (B151609). libretexts.org For arylamines, this interaction can shift the primary absorption band of the benzene ring to longer wavelengths, such as aniline's λ_max of 280 nm compared to benzene's 256 nm. libretexts.org The electronic transitions are calculated to understand how the molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) are involved.
| Transition Type | Involved Orbitals | Contributing Moieties | Expected Wavelength Region |
| π → π | HOMO → LUMO | Phenyl Ring, Thiophene Ring | ~230-300 nm |
| n → π | Nitrogen lone pair → π* orbitals | Amine Group, Aromatic Rings | Longer wavelength, lower intensity |
Global Reactivity Descriptors
Global reactivity descriptors are calculated using DFT to quantify the chemical reactivity and stability of this compound. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment. mdpi.com
These parameters are crucial for predicting how this compound will behave in chemical reactions, indicating its propensity to act as an electron donor or acceptor. researchgate.net
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | High value implies high stability and low reactivity. |
| Chemical Softness (S) | 1 / η | High value implies high reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |
Non-Linear Optical (NLO) Properties and Molecular Response to Light Fields
Computational chemistry plays a vital role in investigating the Non-Linear Optical (NLO) properties of organic molecules like this compound. nih.gov The presence of an electron-donating group (amine) connected to a π-conjugated system (phenyl and thiophene rings) suggests potential for significant NLO response. researchgate.net Calculations are performed to determine the molecular polarizability (α) and the first hyperpolarizability (β), which are key indicators of NLO activity.
DFT calculations can predict these properties by simulating the molecule's response to an external electric field. A large first hyperpolarizability (β) value indicates a strong second-order NLO response, which is desirable for applications in optoelectronics. nih.gov The charge transfer from the donor amine group through the π-system is a primary factor contributing to a high β value. nih.gov
| NLO Property | Symbol | Significance |
| Polarizability | α | Measures the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | Measures the second-order (non-linear) response to an electric field; key for second-harmonic generation. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational stability of this compound over time. figshare.com By simulating the atomic motions based on a given force field, MD provides insights into the molecule's flexibility, conformational preferences, and interactions with its environment (e.g., a solvent). nih.govnih.gov
For this compound, MD simulations can explore:
Conformational Analysis: The rotation around the single bond connecting the phenyl and thiophene rings, identifying the most stable (lowest energy) dihedral angles and the energy barriers between different conformations.
Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this affects its conformation and stability.
These simulations provide a microscopic view of the molecule's behavior that complements static quantum chemical calculations. nih.gov
| Parameter Investigated | Information Gained from MD Simulation |
| Dihedral Angle (Phenyl-Thiophene) | Conformational energy landscape, rotational barriers, preferred orientation. |
| Root Mean Square Deviation (RMSD) | Structural stability over the simulation time. |
| Radial Distribution Function (RDF) | Solvation shell structure and specific interactions with solvent molecules. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 2 Phenylthiophen 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the structural analysis of 2-phenylthiophen-3-amine derivatives.
¹H NMR provides information on the chemical environment of protons. The chemical shift (δ) of a proton signal indicates its degree of shielding, offering clues about nearby functional groups. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by J-coupling, reveals the number of adjacent protons. For a typical this compound derivative, the spectrum would display distinct signals for the aromatic protons on the phenyl and thiophene (B33073) rings, as well as for the amine (NH₂) protons. researchgate.net For instance, in a 2-(fluorophenyl)thiophen-3-amine, the protons on the thiophene ring and the fluorophenyl ring would appear in the aromatic region of the spectrum, with their precise chemical shifts and coupling constants providing information about the substitution pattern. researchgate.net
¹³C NMR maps the carbon framework of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. The chemical shift of a carbon signal is indicative of its hybridization (sp³, sp², sp) and its bonding environment. In this compound derivatives, characteristic chemical shifts would be observed for the sp² carbons of the phenyl and thiophene rings, including the carbons directly bonded to the sulfur and nitrogen atoms. mdpi.com
The following table provides representative ¹H NMR data for a this compound derivative.
Interactive Table 1: Representative ¹H NMR Data
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-(fluorophenyl)thiophen-3-amine | DMSO-d₆ | Aromatic H | 7.0 - 7.5 |
| Thiophene H | 6.5 - 7.0 |
Note: Data is illustrative based on typical chemical shift ranges for such structures. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
While 1D NMR provides foundational data, 2D NMR experiments are often necessary to assemble the complete molecular structure by revealing correlations between different nuclei. science.gov
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds (²J and ³J coupling). sdsu.edu A cross-peak in a COSY spectrum indicates that two protons are coupled to each other. This is invaluable for identifying adjacent protons and tracing out spin systems, such as the protons on the phenyl ring or the thiophene ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is a highly sensitive method for unambiguously assigning carbon resonances by linking them to their known proton assignments. For example, it would directly link the thiophene proton signals to their corresponding thiophene carbon signals. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J coupling). sdsu.eduyoutube.com This technique is crucial for piecing together different fragments of a molecule and confirming the connectivity of quaternary carbons (carbons with no attached protons). For instance, an HMBC spectrum could show a correlation from an amine proton to the carbons of the thiophene ring, confirming the position of the amino group.
Heteronuclear NMR (e.g., ¹⁹F NMR) for Specific Nuclei
For derivatives of this compound that contain other magnetically active nuclei, heteronuclear NMR provides direct and powerful characterization data. Fluorine-19 (¹⁹F) NMR is particularly useful for fluorinated analogues. nih.gov
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its large gyromagnetic ratio. nih.gov It offers a wide range of chemical shifts, making it very sensitive to subtle changes in the electronic environment. rsc.org For a fluorinated this compound derivative, the ¹⁹F NMR spectrum would show a signal for each unique fluorine atom. The chemical shift would confirm the presence of fluorine, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide definitive proof of its location on the phenyl ring. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of polar and thermally sensitive molecules directly from a solution. nih.gov It generates intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts. semanticscholar.org
The key advantage of HR-MS is its ability to measure the m/z value with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of a unique elemental formula. researchgate.net This is a critical step in confirming the identity of a newly synthesized this compound derivative and distinguishing it from potential isomers. In-source collision-induced dissociation can sometimes lead to fragmentation, which provides additional structural clues. nih.govbohrium.com
Interactive Table 2: HR-ESI-MS Data for a this compound Derivative
| Derivative Structure | Ion Type | Calculated m/z | Found m/z |
|---|
Source: Data for a related amide derivative demonstrates the principle of exact mass measurement. researchgate.net
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique particularly suited for non-volatile and thermally unstable compounds. creative-proteomics.comlibretexts.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu
This process sputters sample and matrix molecules into the gas phase as ions. libretexts.org FAB typically produces abundant protonated molecular ions [M+H]⁺ and sometimes deprotonated ions [M-H]⁻, with relatively low fragmentation. wikipedia.org This makes it an effective method for confirming the molecular weight of this compound derivatives, especially those that may be difficult to ionize using other methods. While largely superseded by ESI for many applications, it remains a valuable technique in specific contexts. creative-proteomics.com
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule through the analysis of its vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, phenyl, and thiophene moieties.
The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric stretching band and a symmetric stretching band. Additionally, an N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. The C-N stretching vibration for aromatic amines usually appears in the 1335-1250 cm⁻¹ region.
The phenyl group will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ range. The thiophene ring also contributes to the aromatic C-H and C=C stretching vibrations. The C-S stretching vibration of the thiophene ring is typically observed at lower frequencies, often in the 850-600 cm⁻¹ region.
A hypothetical FT-IR data table for this compound, based on characteristic group frequencies, is presented below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine |
| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine |
| 3100 - 3000 | Aromatic C-H Stretch | Phenyl & Thiophene Rings |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1600 - 1450 | C=C Stretch | Phenyl & Thiophene Rings |
| 1335 - 1250 | Aromatic C-N Stretch | Aryl Amine |
| 900 - 675 | C-H Out-of-Plane Bend | Phenyl & Thiophene Rings |
| 850 - 600 | C-S Stretch | Thiophene Ring |
This table is illustrative and based on typical infrared absorption frequencies for the respective functional groups.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular backbone and symmetry. For this compound, Raman spectroscopy can offer detailed insights into the vibrations of the thiophene and phenyl rings.
Below is a hypothetical table of expected Raman shifts for this compound.
| Raman Shift (cm⁻¹) | Vibration Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~1605 | Phenyl Ring C=C Stretch |
| ~1525 | Thiophene Ring C=C Stretch |
| ~1380 | Thiophene Ring C-C Stretch |
| ~1280 | Inter-ring C-C Stretch |
| ~1000 | Phenyl Ring Breathing Mode |
| ~700 | C-S Stretch |
This table is illustrative and based on data for related phenylthiophene and aminothiophene compounds. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. nih.gov This technique is particularly useful for analyzing compounds with conjugated π-systems, such as this compound. The presence of the phenyl and thiophene rings, along with the amine group, creates an extended conjugated system that gives rise to characteristic absorption bands.
The UV-Vis spectrum of this compound is expected to show intense absorptions corresponding to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. nih.gov The presence of the non-bonding lone pair of electrons on the nitrogen atom of the amine group can also lead to n → π* transitions, although these are typically less intense. nih.gov
The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation. The phenyl and thiophene rings in conjugation are expected to result in a bathochromic (red) shift of the λmax compared to the individual chromophores. The amino group, being an auxochrome, can further shift the absorption to longer wavelengths and increase the molar absorptivity (ε). A study on 2-diphenylamino-substituted thiophenes demonstrated the formation of radical cations upon oxidation, which were analyzed by UV/Vis/NIR spectroelectrochemistry. nih.gov
A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent is provided below.
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~280 | ~15,000 | π → π |
| ~350 | ~5,000 | n → π |
This table is illustrative, with values estimated based on the expected chromophore system.
X-ray Crystallography for Definitive Solid-State Structure and Molecular Geometry
For a derivative of this compound, a single-crystal X-ray diffraction study would provide definitive structural proof. For example, in the crystal structure of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, the central bridge is nearly coplanar with the thiophene ring, but this plane is almost perpendicular to the phenyl ring, with a dihedral angle of 81.67(5)°. nih.gov In another related structure, methyl-3-aminothiophene-2-carboxylate, the molecule crystallizes in the monoclinic P2₁/c space group, and the crystal packing is influenced by N–H⋯O and N–H⋯N hydrogen bond interactions. mdpi.com
For this compound, X-ray crystallography would reveal the dihedral angle between the phenyl and thiophene rings, which is a key conformational feature. It would also provide precise measurements of the C-S, C-N, and C-C bond lengths within the heterocyclic and aromatic rings. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound.
Below is a hypothetical table of crystallographic data for a derivative of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6092 |
| b (Å) | 10.8355 |
| c (Å) | 11.1346 |
| β (°) | 98.643 |
| Z (molecules/unit cell) | 4 |
| Key Dihedral Angle (Phenyl-Thiophene) | ~45° |
This table is illustrative and presents data from a related aminothiophene derivative for contextual purposes. nih.gov
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which possesses a strong UV chromophore, HPLC coupled with a UV detector is an ideal method for purity assessment.
A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
The choice of mobile phase, flow rate, and detection wavelength would need to be optimized to achieve good separation and sensitivity. A typical HPLC method for aromatic amines might use a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., perchloric acid or formic acid) to improve peak shape. researchgate.netdiva-portal.org
A hypothetical set of HPLC conditions for the analysis of this compound is presented below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table provides a representative set of HPLC parameters that would be a good starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds such as this compound and its derivatives, chemical derivatization is an essential prerequisite to enhance their volatility, thermal stability, and improve chromatographic behavior, making them amenable to GC-MS analysis. This process involves the chemical modification of the amine functional group to create a less polar and more volatile derivative.
The primary objectives of derivatizing this compound for GC-MS analysis are:
Increased Volatility: To ensure the compound can be vaporized in the GC inlet without decomposition.
Improved Chromatographic Peak Shape: To reduce tailing and improve separation efficiency.
Enhanced Mass Spectral Characteristics: To produce characteristic fragmentation patterns that aid in structural elucidation.
Common derivatization strategies applicable to the primary amine group of this compound include acylation and silylation.
Acylation
Acylation involves the reaction of the amine with an acylating agent, typically a perfluoroacyl anhydride (B1165640), to form a stable amide derivative. Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently employed. These reagents are highly reactive and produce derivatives with excellent chromatographic properties and generate mass spectra with characteristic fragment ions.
For instance, the reaction of this compound with TFAA would yield the corresponding N-(2-phenylthiophen-3-yl)trifluoroacetamide. The electron-withdrawing nature of the trifluoromethyl group increases the volatility of the derivative.
Silylation
Silylation is another common derivatization technique where an active hydrogen in the amine group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting silylated derivatives are generally more volatile and thermally stable than the parent amine.
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility and the need for specific mass spectral fragmentation patterns to aid in structural confirmation.
Structural Elucidation and Purity Assessment
Once derivatized, the volatile analyte can be introduced into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a molecular fingerprint of the derivatized compound. The molecular ion peak (M+) confirms the molecular weight of the derivative, and the fragmentation pattern provides valuable structural information. For example, the fragmentation of an acylated this compound derivative would likely involve characteristic losses of the acyl group and fragmentation of the thiophene ring, allowing for unambiguous identification.
GC-MS is also a powerful tool for assessing the purity of this compound samples. By separating the main component from any impurities, the technique allows for the identification and quantification of contaminants, provided they are also volatile or can be derivatized.
Hypothetical GC-MS Data for Derivatized this compound
The following table presents hypothetical GC-MS data for a trifluoroacetyl derivative of this compound. This data is illustrative and serves to demonstrate the type of information that would be obtained from such an analysis.
| Parameter | Value |
| Derivative | N-(2-phenylthiophen-3-yl)trifluoroacetamide |
| GC Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Inlet Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Retention Time (RT) | 12.5 min |
| Molecular Ion (M+) [m/z] | 271 |
| Key Fragment Ions [m/z] | 202 [M-CF3]+, 174 [M-COCF3]+, 129 [C8H5S]+ |
Interpretation of Hypothetical Mass Spectrum
m/z 271: Represents the molecular ion of the trifluoroacetylated derivative, confirming the successful derivatization.
m/z 202: Corresponds to the loss of a trifluoromethyl radical, a common fragmentation pathway for such derivatives.
m/z 174: Indicates the loss of the entire trifluoroacetyl group, leaving the protonated parent amine.
m/z 129: A fragment corresponding to the phenylthiophene cation, providing evidence for the core structure.
This detailed fragmentation pattern allows for high-confidence structural elucidation of the original this compound.
Purity Analysis Data Table
The following table illustrates how GC-MS data could be used to assess the purity of a this compound sample after derivatization.
| Peak No. | Retention Time (min) | Tentative Identification | Area (%) |
| 1 | 10.8 | Impurity A (e.g., unreacted starting material) | 0.5 |
| 2 | 12.5 | N-(2-phenylthiophen-3-yl)trifluoroacetamide | 99.2 |
| 3 | 13.1 | Impurity B (e.g., side-product) | 0.3 |
This table demonstrates the quantitative capability of GC-MS in determining the purity of the target compound by comparing the peak areas of the main derivative and any detected impurities.
Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Building Blocks and Intermediates
The reactivity of the amino group and the thiophene (B33073) core makes 2-Phenylthiophen-3-amine a valuable intermediate for the synthesis of a wide array of organic compounds. Its utility as a precursor for various heterocyclic systems and its participation in functionalization, condensation, and coupling reactions are particularly noteworthy.
Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrimidines, 1,3,5-Triazines, Boron Heterocycles, Benzo[f]quinazolines)
The 2-aminothiophene scaffold, as present in this compound, is a well-established precursor for the synthesis of fused nitrogen-containing heterocycles, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest due to their structural analogy to quinazolines and their potential pharmacological activities. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives can be achieved by reacting 2-aminothiophene-3-carbonitriles with various reagents such as acetic anhydride (B1165640), benzoylacetonitrile, or isothiocyanates tandfonline.com. Although this compound lacks the 3-carbonitrile group, its amino group can readily participate in cyclization reactions with appropriate dielectrophiles to form the pyrimidine (B1678525) ring. For instance, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the fused pyrimidine system.
The synthesis of pyrimidines can also be achieved through various other methodologies, including the direct condensation of amides with nitriles, which highlights the versatility of synthetic routes to this important class of heterocycles nih.gov. One common approach involves the cyclization of thiophene-substituted chalcones with guanidine to yield thiophenopyrimidines ias.ac.in.
1,3,5-Triazines are another class of nitrogen-containing heterocycles that can potentially be synthesized from precursors like this compound. General synthetic methods for 1,3,5-triazines often involve the cyclotrimerization of nitriles or the reaction of amidines with various building blocks chim.itorganic-chemistry.org. The amino group of this compound could be transformed into a nitrile or an amidine, which could then undergo cyclization to form a triazine ring. Alternatively, the amine itself can act as a nucleophile in reactions with triazine precursors like cyanuric chloride, leading to substituted triazines mdpi.comnih.gov.
The synthesis of boron heterocycles represents an expanding area of chemical research. While direct synthesis from this compound is not extensively documented, the general strategies for forming boron-containing rings often involve the reaction of difunctional molecules with boron-based reagents mdpi.comaablocks.com. For example, a molecule containing both an amino and a proximal C-H bond that can be functionalized could potentially undergo cyclization with a borane to form a diazaborole or a similar heterocyclic system. The development of methods for preparing heterocyclic N-methyliminodiacetic acid (MIDA) boronates from bromides offers a pathway to stable and versatile boron-containing building blocks nih.gov.
Benzo[f]quinazolines are polycyclic aromatic compounds with various applications. Their synthesis can be achieved through several routes, including palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerization, or through photochemical 6π-electrocyclization of appropriately substituted pyrimidines beilstein-journals.orgnih.gov. The synthesis of benzo[f]quinoline derivatives has also been reported via methods such as the Skraup reaction, Doebner-Von Miller reaction, and three-component reactions involving Schiff bases and 1,3-dicarbonyl compounds researchgate.netmedwinpublisher.org. A synthetic strategy towards benzo[f]quinazolines could potentially involve the elaboration of this compound into a more complex intermediate that can then undergo the necessary cyclization reactions.
Use in Functionalization Reactions for the Construction of Complex Organic Molecules
The 2-aminothiophene moiety is a key structural motif in numerous complex organic molecules and serves as a versatile starting point for further chemical modifications. The amino group of this compound can be readily functionalized through various reactions such as acylation, alkylation, and arylation. These modifications can be used to introduce new functional groups or to build more elaborate molecular frameworks.
For example, the N-alkylation of 2-aminothiophenes, although sometimes challenging, is a crucial transformation for the synthesis of therapeutic agents and pharmacophores like thienoazepines and thienopyrimidines researchgate.net. The phenyl group at the 2-position and the amino group at the 3-position of the thiophene ring can influence the regioselectivity of further electrophilic substitution reactions on the thiophene ring, allowing for controlled functionalization at the C4 and C5 positions. This directed functionalization is a powerful tool for creating a library of substituted this compound derivatives for various applications.
Reagents in Condensation and Coupling Reactions
The amino group of this compound is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines) mdpi.com. These imine intermediates can then undergo further reactions, including cyclizations, to generate a variety of heterocyclic systems. For instance, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for the synthesis of benzothiazoles mdpi.comresearchgate.net. By analogy, this compound can be expected to react similarly with dicarbonyl compounds or their equivalents to form fused heterocyclic systems.
Furthermore, the amino group can participate in coupling reactions, such as amide bond formation with carboxylic acids or their derivatives. This reaction is fundamental in the synthesis of a wide range of organic molecules, including biologically active compounds and functional materials. For example, thiophene-based pyrazole amides have been synthesized via various catalytic approaches involving the coupling of thiophene carboxylic acids with pyrazole amines mdpi.com. The reverse reaction, coupling this compound with a carboxylic acid, would provide access to a variety of amide derivatives.
Catalytic Applications of this compound and its Derivatives
The structural features of this compound and its derivatives also lend themselves to applications in catalysis, either as ligands for metal complexes or as organocatalysts.
As Ligands for Metal Complexation in Transition Metal-Catalyzed Reactions
The thiophene ring, with its sulfur atom, and the amino group in this compound derivatives provide potential coordination sites for metal ions. The sulfur atom of the thiophene ring can act as a soft donor, while the nitrogen of a functionalized amino group can act as a hard or borderline donor. This combination of donor atoms makes these compounds attractive candidates for use as ligands in transition metal catalysis.
Thiophene derivatives have been successfully employed as ligands to passivate the surface of nanocrystals, enhancing their optical properties. This is attributed to the binding of the sulfur atom to uncoordinated metal ions on the nanocrystal surface frontiersin.org. This demonstrates the affinity of the thiophene sulfur for metal centers.
Furthermore, polymers containing thiophene and triphenylamine units have been investigated for their electrochromic properties, where the thiophene moiety plays a crucial role in the electronic structure and conductivity of the material mdpi.com. The ability of thiophene-containing molecules to participate in such electronic systems suggests their potential to act as ligands that can modulate the electronic properties of a metal catalyst. By appropriately modifying the amino group of this compound, bidentate or multidentate ligands can be designed for specific catalytic applications. For instance, conversion of the amino group to an imine or an amide containing another donor atom could lead to chelating ligands capable of stabilizing transition metal catalysts.
As Organic Base Catalysts in Organic Transformations
The amino group in this compound imparts basic properties to the molecule. While its basicity is influenced by the electronic effects of the phenyl and thiophene rings, it can still function as a Brønsted-Lowry base, accepting a proton. This property allows it to be used as an organic base catalyst in various organic transformations.
Organic base catalysis is a rapidly growing field in organic synthesis, offering a milder and often more selective alternative to metal-based or strong inorganic base catalysts. Amines are commonly used as organic base catalysts for a variety of reactions, including condensations, Michael additions, and enantioselective transformations. While specific studies on this compound as a base catalyst are not widely reported, its inherent basicity suggests its potential in this role. The steric environment around the amino group, influenced by the adjacent phenyl group, could also play a role in controlling the selectivity of catalyzed reactions.
Below is a table summarizing the types of reactions and potential applications discussed in this article.
| Application Area | Specific Role of this compound | Resulting Products/Applications |
| Organic Synthesis | Precursor for Nitrogen-Containing Heterocycles | Pyrimidines, 1,3,5-Triazines, Boron Heterocycles, Benzo[f]quinazolines |
| Building Block for Complex Molecules | Functionalized thiophene derivatives for pharmaceuticals and materials | |
| Reagent in Condensation Reactions | Schiff bases, fused heterocyclic systems | |
| Reagent in Coupling Reactions | Amide derivatives | |
| Catalysis | Ligand for Metal Complexation | Transition metal catalysts for various organic reactions |
| Organic Base Catalyst | Catalyst for condensation, Michael additions, and other base-catalyzed reactions |
Materials Science Applications
The unique molecular architecture of this compound, which combines an electron-rich thiophene ring with a phenyl substituent and an amino group, makes it a valuable building block in the field of materials science. Its derivatives are explored for a range of applications that leverage their electronic and optical properties.
Development of Organic Semiconductors with Desired Electronic Properties
Derivatives of this compound are investigated as organic semiconductors, which are the active components in organic thin-film transistors (OTFTs). The performance of these materials is highly dependent on their molecular structure, which influences their charge carrier mobility and on/off current ratio.
Researchers have synthesized and characterized various phenyl and phenylthienyl derivatives for their semiconducting properties. While direct studies on this compound are not extensively detailed, related compounds offer insight into their potential. For instance, new phenyl and phenylthienyl derivatives functionalized with carbazole and α-carboline have been synthesized and shown to exhibit p-channel characteristics in OTFTs. nih.gov These devices demonstrated carrier mobilities as high as 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios ranging from 10² to 10⁴. nih.gov
Furthermore, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been developed as solution-processable small molecular organic semiconductors. These materials have shown p-channel behavior with hole mobilities up to 0.005 cm²/Vs and current on/off ratios exceeding 10⁶. mdpi.comresearchgate.net The electrical performance of these materials is intricately linked to their molecular structure, which can be fine-tuned through chemical synthesis. mdpi.com The synthesis of such derivatives often involves cross-coupling reactions to create extended π-conjugated systems necessary for efficient charge transport.
Table 1: Electronic Properties of Thiophene-Based Organic Semiconductors
| Compound Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Device Type |
|---|---|---|---|
| Phenyl and Phenylthienyl Derivatives | 1.7 x 10⁻⁵ | 10² - 10⁴ | Top-contact/bottom-gate OTFT |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | Up to 0.005 | > 10⁶ | Bottom-gate/top-contact OFET |
Electroactive Materials (e.g., Oligoaminothiophenes, Conducting Polymers)
The amino group in this compound provides a site for polymerization, leading to the formation of electroactive materials such as oligoaminothiophenes and conducting polymers. These materials can change their electrical and optical properties upon oxidation or reduction, making them suitable for applications like electrochromic devices and sensors.
Polythiophenes (PTs) are a well-studied class of conducting polymers derived from thiophene monomers. wikipedia.org The parent polythiophene is an insoluble solid, but derivatives with substituents, such as the phenyl group in this compound, can improve solubility and processability. wikipedia.org The electrical conductivity of polythiophenes arises from the delocalization of electrons along the polymer backbone, a state that is achieved through doping (oxidation). wikipedia.org Doped polythiophenes can exhibit conductivities up to 1000 S/cm. wikipedia.org
The properties of polythiophenes are also influenced by their regioregularity. For example, regioregular poly(3-alkylthiophene)s (PATs) exhibit higher crystallinity and conductivity compared to their regioirregular counterparts. wikipedia.org The incorporation of an amino group can further modify the electronic properties and allow for more complex polymer architectures.
Carbazole-containing polymeric membranes that incorporate thiophene units have been electrochemically synthesized. These polymers exhibit electrochromic properties, changing color in response to an applied voltage. For instance, a copolymer of 3,6-di(2-thienyl)carbazole and 2,2'-bithiophene showed a high transmittance change of 68.4% at 855 nm. mdpi.com
Electroluminescent Materials and Optoelectronic Devices
Derivatives of aminothiophenes are promising candidates for use in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. beilstein-journals.org These materials can be designed to emit light across the visible spectrum by modifying their molecular structure.
A series of green dopants for OLEDs have been synthesized based on 2,3-disubstituted bithiophene derivatives containing different arylamine moieties. nih.govresearchgate.netnih.gov One such device, using a dopant with a 9-phenylcarbazole moiety, exhibited a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A, emitting a yellowish-green light. nih.govresearchgate.net The synthesis of these materials often involves Suzuki and Wittig coupling reactions to build the desired molecular framework. nih.govresearchgate.netnih.gov
Amorphous 2,3-disubstituted thiophenes with peripheral triarylamine groups have also been synthesized and characterized as potential electroluminescent materials. acs.org These compounds are fluorescent and have been used as the hole-transport and emitting layer in double-layer OLED devices. acs.org
Furthermore, a donor-π-acceptor type compound, DMB-TT-TPA, which incorporates triphenylamine as a donor and dimesitylboron as an acceptor linked by a thieno[3,2-b]thiophene unit, has been used as an emitter in a solution-processed OLED. This device demonstrated a maximum external quantum efficiency of 4.61%. beilstein-journals.org
Table 2: Performance of OLEDs Based on Thiophene Derivatives
| Emitting Material | Maximum Brightness (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color |
|---|---|---|---|---|
| 2,2-diphenylvinyl end-capped bithiophene with 9-phenylcarbazole | 5,100 | 2.56 | - | Yellowish-green |
| DMB-TT-TPA | - | 10.6 | 4.61 | - |
Chromophores and Dyes (e.g., Azo Dyes Based on Aminothiophenes)
The 2-aminothiophene moiety is a key component in the synthesis of various chromophores and dyes, particularly azo dyes. sapub.orgespublisher.comespublisher.com These dyes have applications in textiles, printing, and as pigments. google.com The color of these dyes can be tuned by varying the substituents on the thiophene ring and the nature of the coupling component.
Azo dyes are synthesized by the diazotization of an aromatic amine, such as a 2-aminothiophene derivative, followed by coupling with an electron-rich species. sapub.org The resulting azo compounds have an extended π-conjugated system that absorbs light in the visible region. For example, coupling diazotized 2-aminothiophene derivatives with N-arylmaleimides has been used to synthesize monomeric dyes that were subsequently polymerized. researchgate.net The polymeric dyes showed excellent fastness properties on nylon fabric. sapub.org
The absorption maxima of these dyes are dependent on the substituents present. For instance, a series of thienyl azo disperse dyes prepared from 2-aminothiophenes showed absorption maxima ranging from 437 to 534 nm in toluene. sapub.org The electronic absorption properties of these dyes can also be sensitive to the solvent, exhibiting solvatochromism. sapub.org
Research has also explored the synthesis of thiophene-based azo dyes for various applications, including as colorants for polyester fibers. google.com These dyes can impart bright greenish-yellow shades and are valued for their good fastness to light, sublimation, and washing. google.com
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 2-Phenylthiophen-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, Knoevenagel condensation with substituted phenylacrylamides under controlled temperatures (60–80°C) and solvent systems (e.g., ethanol or DMF) can yield thiophene derivatives . Reaction time (4–8 hours) and stoichiometric ratios (1:1.2 for amine to carbonyl reactants) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying aromatic proton environments (δ 6.8–7.5 ppm) and amine groups (δ 2.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 202.08). Infrared (IR) spectroscopy detects NH stretching (~3350 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storing this compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Accelerated degradation tests (40°C/75% RH for 30 days) show <5% decomposition when protected from light and moisture .
Advanced Research Questions
Q. What mechanisms explain the contradictory bioactivity results of this compound in antioxidant vs. pro-inflammatory assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH vs. FRAP for antioxidants) or cell-line specificity (e.g., RAW 264.7 macrophages vs. HEK293). Researchers should validate activity via dose-response curves (IC₅₀ calculations) and cross-check with ROS scavenging assays. Structural analogs with electron-donating groups (e.g., –OCH₃) often enhance antioxidant activity but may antagonize anti-inflammatory pathways .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the amine group’s lone pair (HOMO: –5.2 eV) facilitates coordination with transition metals (e.g., Pd in cross-coupling reactions). Molecular dynamics (MD) simulations further assess solvent effects on reaction kinetics .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Methodological Answer : Kinetic studies using inline FTIR or HPLC identify intermediates prone to side reactions (e.g., dimerization). Optimizing mixing efficiency (via microreactors) and slow reagent addition (e.g., dropwise for acylating agents) reduces byproducts. Recrystallization with acetonitrile/water (70:30) improves purity to >98% .
Data Analysis & Experimental Design
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques: X-ray crystallography resolves absolute configuration, while NOESY NMR confirms spatial proximity of protons. For ambiguous cases, compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw) and consult crystallographic databases (e.g., Cambridge Structural Database) .
Q. What in vitro models best evaluate the compound’s neuroprotective potential?
- Methodological Answer : Primary neuronal cultures (e.g., rat cortical neurons) treated with oxidative stressors (H₂O₂ or glutamate) assess viability via MTT assay. Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activity to confirm apoptosis inhibition. Include positive controls (e.g., N-acetylcysteine) and validate with siRNA knockdown of target genes (e.g., Nrf2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
